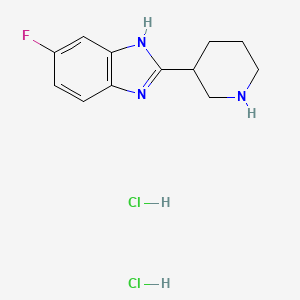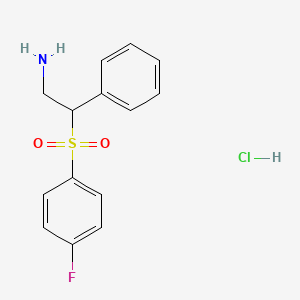
ethyl 2-amino-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate is a complex organic compound characterized by its pyrrole ring structure substituted with a nitrophenyl group and an ethyl carboxylate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method is the condensation of 3-nitroaniline with ethyl acetoacetate followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote the formation of the pyrrole ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more viable for large-scale production.
化学反应分析
Types of Reactions: Ethyl 2-amino-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under certain conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin chloride or iron powder.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, often facilitated by strong acids or Lewis acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin chloride, iron powder, hydrogen gas.
Substitution: Hydrochloric acid, aluminum chloride.
Major Products Formed:
Oxidation: 3-nitroaniline.
Reduction: 3-aminophenyl derivatives.
Substitution: Various substituted pyrroles depending on the electrophile used.
科学研究应用
Chemistry: In chemistry, ethyl 2-amino-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its structural similarity to biologically active molecules allows it to be used in drug discovery and development.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic properties. They may have applications in the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
作用机制
The mechanism by which ethyl 2-amino-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological context.
相似化合物的比较
Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of pyrrole.
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Contains a thiophene ring and a nitrophenyl group, used as an intermediate in drug synthesis.
Uniqueness: Ethyl 2-amino-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate is unique due to its pyrrole ring, which imparts different chemical reactivity compared to thiophene-based compounds. Its applications in various fields highlight its versatility and importance in scientific research.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications in science and industry
属性
IUPAC Name |
ethyl 2-amino-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-20-13(17)10-7-11(15-12(10)14)8-4-3-5-9(6-8)16(18)19/h3-7,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPJYRGMVMWQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B7815067.png)







![4-Amino-6-[(2-nitrophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B7815106.png)

![5-((6-methylthieno[2,3-d]pyrimidin-4-yl)amino)isophthalic acid](/img/structure/B7815127.png)
![4-(4-Chlorophenyl)-6-[(3-hydroxypropyl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B7815142.png)

![4-[(1-Hydroxybutan-2-yl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B7815155.png)
